molecular formula C19H15F3N2OS B2825894 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 863512-84-9

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2825894
CAS No.: 863512-84-9
M. Wt: 376.4
InChI Key: BUWRORXZORCPOZ-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a trifluoromethyl group at the ortho position of the benzamide moiety and a 2-phenyl-1,3-thiazol-4-yl group linked via an ethyl chain. This compound is structurally characterized by:

  • Benzamide core: The 2-(trifluoromethyl) substitution introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions .
  • Thiazole-ethyl linker: The ethyl chain bridges the benzamide and thiazole rings, providing conformational flexibility. The 2-phenyl substitution on the thiazole may enhance hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)16-9-5-4-8-15(16)17(25)23-11-10-14-12-26-18(24-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWRORXZORCPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the thiazole derivative with 2-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a useful probe for studying biological pathways involving thiazole and benzamide derivatives.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the benzamide group can form hydrogen bonds with amino acid residues. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

4-Fluoro Substitution (4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide)
  • Structure : Differs by replacing the 2-(trifluoromethyl) group with a 4-fluoro substituent .
  • Lower electron-withdrawing effect compared to CF₃ may reduce metabolic stability but enhance solubility .
Sulfonamide Derivatives (4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide)
  • Structure : Features a sulfonamide group instead of the ethyl-thiazole linker, directly attaching the thiazole to the benzamide .
  • Reduced conformational flexibility compared to the ethyl linker may limit adaptability to binding sites .

Modifications on the Thiazole Ring

Dimethoxyphenyl Substitution (N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide)
  • Structure : Thiazole ring substituted with 2,5-dimethoxyphenyl and benzamide modified with a 4-fluorobenzyloxy group .
  • Bulkier substitution on the thiazole may alter binding kinetics compared to the simpler 2-phenyl group in the target compound .
Halogenated Derivatives (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide analogs)
  • Structure : Bromine or fluorine substituents on the thiazole-linked phenyl ring (e.g., compound 9c in ).
  • Impact :
    • Halogens enhance lipophilicity and may improve membrane permeability.
    • Bromine’s larger atomic radius could sterically hinder interactions compared to fluorine .

Functional Group Additions

Triazole-Containing Analogues (e.g., compounds 9a–9e in )
  • Structure : Incorporate triazole rings instead of thiazole, with variations in aryl substitutions (e.g., 4-fluorophenyl, 4-bromophenyl).
  • Varied aryl groups modulate electronic and steric profiles, affecting potency and selectivity .
Piperazine-Linked Derivatives (e.g., compound 3b in )
  • Structure : Piperazine-ethoxyethyl linker replaces the thiazole-ethyl chain, with trifluoromethylphenyl substitutions.
  • Impact :
    • Piperazine introduces basicity, improving solubility and pharmacokinetics.
    • Extended linkers may alter target engagement dynamics compared to the shorter ethyl chain in the target compound .

Key Comparative Data

Compound Name Core Modification Thiazole/Other Ring Substitution Notable Properties Reference
Target Compound 2-(Trifluoromethyl)benzamide 2-Phenyl-1,3-thiazol-4-yl High metabolic stability; strong electron-withdrawing effects
4-Fluoro Analog 4-Fluorobenzamide 2-Phenyl-1,3-thiazol-4-yl Improved solubility; reduced steric hindrance
Sulfonamide Derivative Sulfamoylbenzamide 1,3-Thiazol-2-yl Enhanced hydrogen bonding; rigid structure
Dimethoxyphenyl-Thiazole Analog 2-(4-Fluorobenzyloxy)benzamide 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl Increased hydrophilicity; π-stacking potential
Bromophenyl-Thiazole Analog (9c) Benzamide 4-Bromophenyl-1,3-thiazol-5-yl High lipophilicity; potential steric hindrance
Triazole-Containing Analog (9c in ) Benzamide 4-Bromophenyl-triazole Dual hydrogen-bond donor/acceptor sites; tunable aryl substitutions

Research Findings and Implications

  • Electron-Withdrawing Groups : The 2-(trifluoromethyl) group in the target compound enhances resistance to oxidative metabolism compared to halogenated or methoxy-substituted analogs .
  • Thiazole vs. Triazole : Thiazole-containing compounds (e.g., target compound) exhibit better membrane permeability than triazole derivatives due to reduced polarity .
  • Substituent Position : Ortho-substituted benzamides (e.g., 2-CF₃) show stronger binding to hydrophobic pockets in target proteins compared to para-substituted analogs (e.g., 4-F) .

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